molecular formula C19H20O2 B2383150 (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one CAS No. 881885-06-9

(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B2383150
CAS No.: 881885-06-9
M. Wt: 280.367
InChI Key: GICYCDYLWNGKTP-JXMROGBWSA-N
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Description

(2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Ring A (2,4,6-trimethylphenyl) features three methyl groups at the ortho and para positions, while ring B (4-methoxyphenyl) contains a methoxy substituent at the para position. Its structural features, such as electron-donating methyl and methoxy groups, influence its electronic properties and intermolecular interactions, which are critical for biological activity and crystallographic behavior .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-13-11-14(2)19(15(3)12-13)18(20)10-7-16-5-8-17(21-4)9-6-16/h5-12H,1-4H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYCDYLWNGKTP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the double bond in the α,β-unsaturated carbonyl system.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the double bond, converting it to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology and Medicine

This compound may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in drug discovery and development to explore its potential therapeutic effects.

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural and Electronic Comparisons

Chalcone derivatives vary widely in substitution patterns on rings A and B, which dictate their physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents Quantum Chemical Descriptor (eV) Dihedral Angle (°)
(2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one 2,4,6-Trimethyl 4-Methoxy Not Reported Not Reported
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one p-Tolyl (4-methyl) 4-Methoxy -8.723 (HOMO), 4.959 (LUMO) N/A
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 2,4,6-Trihydroxy 4-Hydroxy -8.171 (HOMO), 5.386 (LUMO) N/A
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Fluoro 4-Methoxy N/A 7.14–56.26
Cardamonin (Cluster 5) 2-Hydroxy, 4-hydroxy Unsubstituted N/A N/A
  • Electronic Properties : Methoxy and methyl groups lower the HOMO-LUMO gap compared to hydroxyl-substituted chalcones, enhancing electron-donating capacity and stability .
  • Crystallography : The dihedral angles between aromatic rings in fluorophenyl analogs range from 7.14° to 56.26°, suggesting conformational flexibility that may influence binding to biological targets .
Table 2: Inhibitory Activity (IC50) of Non-Piperazine Chalcones
Compound Ring A Substituents Ring B Substituents IC50 (μM)
Cardamonin 2-Hydroxy, 4-hydroxy Unsubstituted 4.35
2j 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro 4.70
2h 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxy 13.82
2n 2-Hydroxy, 5-iodo, 4-methoxy 4-Fluoro 25.07
2p 2-Hydroxy, 5-iodo, 4-methoxy 4-Methoxy 70.79
  • Key Trends :
    • Electronegativity : Substitution with electronegative groups (e.g., bromine, fluorine) on ring B enhances activity. Methoxy groups reduce potency due to lower electronegativity .
    • Ring A Substitution : Iodine at the meta position (ring A) is common in less active compounds, while hydroxyl groups (cardamonin) improve activity .

Supramolecular and Crystallographic Behavior

  • Crystal Packing : Methoxy and ethoxy groups influence hydrogen bonding and van der Waals interactions. For example, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits stronger intermolecular interactions than its trimethoxy analog, affecting solubility and stability .
  • Hirshfeld Surface Analysis : Methoxy groups contribute to higher C–H···O interactions, while methyl groups enhance C–H···π contacts, critical for crystal lattice stability .

Pharmacological Potential

  • Antiproliferative Activity: Mechanochemical derivatives show IC50 values comparable to cisplatin in cancer cell lines (e.g., HCT116, MDA-MB-231) .
  • Antibacterial Activity : Chalcones with acridin-4-yl substituents exhibit MIC values as low as 0.195 μM against Staphylococcus aureus and Escherichia coli .

Biological Activity

Introduction

(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is C18H18OC_{18}H_{18}O, with a molecular weight of 266.34 g/mol. The presence of electron-donating groups such as methoxy and methyl enhances its reactivity and biological interactions.

Structural Formula

 2E 3 4 methoxyphenyl 1 2 4 6 trimethylphenyl prop 2 en 1 one\text{ 2E 3 4 methoxyphenyl 1 2 4 6 trimethylphenyl prop 2 en 1 one}

Chemical Structure

Anticancer Activity

Chalcones have been extensively studied for their potential anticancer effects. Research indicates that (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

The mechanism of action involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Activity

Studies have shown that this chalcone derivative also possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Case Study: Inhibition of Inflammation in Animal Models

In a study involving carrageenan-induced paw edema in rats, administration of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one resulted in a significant reduction in paw swelling compared to the control group.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.
  • Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

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